molecular formula C6H11NO B2432451 2-Hydroxy-3,3-dimethylbutanenitrile CAS No. 33350-17-3

2-Hydroxy-3,3-dimethylbutanenitrile

Cat. No.: B2432451
CAS No.: 33350-17-3
M. Wt: 113.16
InChI Key: SAOOLIIHRNLCBT-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO It is a cyanohydrin derivative, characterized by the presence of both a hydroxyl group and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,3-dimethylbutanenitrile can be synthesized through the reaction of pivalaldehyde with trimethylsilyl cyanide in the presence of a catalyst such as magnesium iodide etherate. The reaction typically occurs at room temperature and can be completed within a few hours . The general reaction scheme is as follows:

[ \text{Pivalaldehyde} + \text{Trimethylsilyl cyanide} \xrightarrow{\text{MgI}_2} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 3,3-Dimethylbutanoic acid.

    Reduction: 2-Amino-3,3-dimethylbutanenitrile.

    Substitution: 2-Alkoxy-3,3-dimethylbutanenitrile.

Scientific Research Applications

2-Hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for hydroxynitrile lyases, leading to the formation of corresponding aldehydes and cyanide ions. The pathways involved include nucleophilic addition and elimination reactions.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylbutanenitrile
  • 2-Hydroxy-3-methylbutanenitrile
  • 2-Hydroxy-3,3-dimethylpentanenitrile

Comparison: 2-Hydroxy-3,3-dimethylbutanenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The presence of two methyl groups on the butane backbone enhances steric hindrance, affecting its chemical behavior and interaction with reagents .

Properties

IUPAC Name

2-hydroxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOOLIIHRNLCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33350-17-3
Record name 2-hydroxy-3,3-dimethylbutanenitrile
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